molecular formula C17H13NO2 B2509826 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile CAS No. 1171024-22-8

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile

Cat. No. B2509826
CAS RN: 1171024-22-8
M. Wt: 263.296
InChI Key: JBYNEBWWEUVWQC-UHFFFAOYSA-N
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Description

The compound 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile is a complex organic molecule that may be related to various research areas in organic chemistry, including the synthesis of heterocyclic compounds, the study of aromatic nitriles, and the exploration of potential pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of 1,2-dihydro-2λ⁵-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine derivatives described in the first paper involves a sequence of reactions starting from 2-benzoylamino-3,3-dichloroacrylonitrile, which is treated with primary amines, phosphorus pentachloride, sulfur dioxide, and various nucleophiles . This approach could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions that introduce the indenyl and benzonitrile moieties.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray diffraction analysis, as mentioned in the first paper, is a definitive method to confirm the structure of synthesized compounds . The target compound likely exhibits a complex three-dimensional structure due to the presence of the indenyl group, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The second paper discusses the 1,3-dipolar cycloadditions of electrophilically activated benzonitrile N-oxides, which could be relevant to the target compound as it contains a benzonitrile moiety . The study of these reactions, including the influence of solvent effects, provides insights into how the benzonitrile group in the target compound might undergo cycloaddition reactions. Additionally, the third paper describes a rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles , which could suggest a potential method for introducing the benzonitrile group into the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structures. The presence of hydrogen-bonding capabilities, as seen in the fifth paper, where molecules are linked into chains and sheets by hydrogen bonds , suggests that the target compound may also engage in hydrogen bonding due to its potential hydrogen-bond donors and acceptors. This could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

1. Medicinal Chemistry and Drug Synthesis

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile and its derivatives are prominently utilized in medicinal chemistry. These compounds are fundamental in synthesizing a wide range of pharmaceuticals and demonstrating significant antimicrobial and antioxidant properties. For example, benzoxazinyl pyrazolone arylidenes, which can be synthesized from derivatives similar to 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile, have been highlighted for their potent antimicrobial and antioxidant activities (Sonia et al., 2013). Furthermore, such compounds have been utilized in the synthesis of novel Schiff bases with significant antibacterial activities (Asiri & Khan, 2010).

2. Corrosion Inhibition

Derivatives of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile have been studied for their effectiveness as corrosion inhibitors. Research indicates that compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid demonstrate high efficiency in inhibiting mild steel corrosion in acidic solutions, showing the potential of these compounds in industrial applications where corrosion resistance is crucial (Saady et al., 2018).

3. Photovoltaic Applications

In the field of renewable energy, specifically solar cells, derivatives of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile are being explored for enhancing photovoltaic properties. Molecules designed around the core structure of similar compounds have shown promising results in terms of absorption strength and photovoltaic properties, suggesting a potential role in the development of more efficient solar cells (Ali et al., 2020).

4. Material Science and Surface Analysis

The derivatives of this compound have also found applications in material science, particularly in surface analysis and modification. For instance, in studying the anti-corrosive behavior of certain indanone derivatives on mild steel in aqueous hydrochloric acid solution, the compounds showed promising inhibiting properties, suggesting their utility in protecting materials against corrosion (Saady et al., 2018).

Mechanism of Action

The mechanism of action of “2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile” is not well-documented. More research is needed to fully understand how this compound interacts with other substances .

properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c18-10-13-3-1-2-4-14(13)11-20-15-7-5-12-6-8-17(19)16(12)9-15/h1-5,7,9H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYNEBWWEUVWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile

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